2-Amino-7-methoxy-4-oxo-4H-1-benzopyran-3-carbaldehyde
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Overview
Description
2-Amino-7-methoxy-4-oxo-4H-chromene-3-carbaldehyde is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and have been extensively studied for their potential pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methoxy-4-oxo-4H-chromene-3-carbaldehyde typically involves multi-component reactions. One common method is the reaction of salicylaldehyde with malononitrile and a suitable amine under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the chromene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as ionic liquids or enzymes may be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methoxy-4-oxo-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Amino-7-methoxy-4-oxo-4H-chromene-3-carboxylic acid.
Reduction: 2-Amino-7-methoxy-4-hydroxy-4H-chromene-3-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Amino-7-methoxy-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Amino-7-methoxy-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are crucial for its biological activities, including its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-chromene-3-carbaldehyde: Lacks the methoxy group at the 7-position.
2-Amino-7-hydroxy-4-oxo-4H-chromene-3-carbaldehyde: Has a hydroxyl group instead of a methoxy group at the 7-position.
2-Amino-3-cyano-4H-chromene: Contains a cyano group at the 3-position instead of a carbaldehyde group.
Uniqueness
2-Amino-7-methoxy-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of both the methoxy and carbaldehyde groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
142791-57-9 |
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Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
2-amino-7-methoxy-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C11H9NO4/c1-15-6-2-3-7-9(4-6)16-11(12)8(5-13)10(7)14/h2-5H,12H2,1H3 |
InChI Key |
DWVAETVTYVLVEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)N)C=O |
Origin of Product |
United States |
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